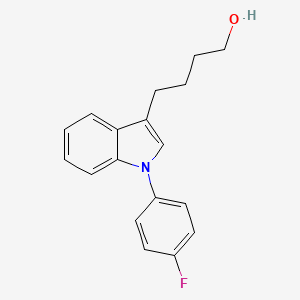
4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol is a chemical compound with a complex structure that includes an indole ring substituted with a 4-fluorophenyl group and a butanol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorophenylhydrazine with indole-3-carboxaldehyde to form the indole core. This intermediate is then subjected to a Grignard reaction with 4-bromobutan-1-ol to introduce the butanol side chain. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butanal or 4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butanone .
Applications De Recherche Scientifique
4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity. The butanol side chain can influence the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Fluorophenyl)butan-1-ol
- 2-(4-Fluorophenyl)-3-butyn-2-ol
- (S)-1-(3-Fluorophenyl)propan-1-ol
- (S)-1-(2-Fluorophenyl)propan-1-ol
Uniqueness
4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol is unique due to its specific combination of an indole ring, a fluorophenyl group, and a butanol side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C18H18FNO |
|---|---|
Poids moléculaire |
283.3 g/mol |
Nom IUPAC |
4-[1-(4-fluorophenyl)indol-3-yl]butan-1-ol |
InChI |
InChI=1S/C18H18FNO/c19-15-8-10-16(11-9-15)20-13-14(5-3-4-12-21)17-6-1-2-7-18(17)20/h1-2,6-11,13,21H,3-5,12H2 |
Clé InChI |
IXEMBSWBEZTOSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)F)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















